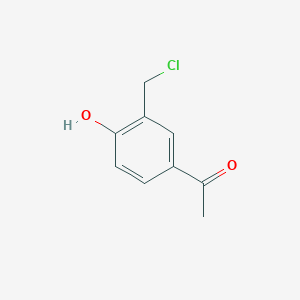
1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone
Cat. No. B141236
Key on ui cas rn:
24085-05-0
M. Wt: 184.62 g/mol
InChI Key: LAMHAMBOLINJML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US03966770
Procedure details


To a mixture of 260 ml. of 37% formaldehyde and 1800 ml. of concentrated hydrochloric acid is added 400 g. of 4'-hydroxyacetophenone at a temperature of about 45°C. The mixture is maintained at 50°C. for two hours, filtered, and washed with water to give 3'-chloromethyl-4'-hydroxyacetophenone, m.p. 154° C. dec.



Identifiers


|
REACTION_CXSMILES
|
[CH2:1]=[O:2].[ClH:3].O[C:5]1[CH:10]=[CH:9][C:8]([C:11](=[O:13])[CH3:12])=[CH:7][CH:6]=1>>[Cl:3][CH2:5][C:6]1[CH:7]=[C:8]([C:11](=[O:13])[CH3:12])[CH:9]=[CH:10][C:1]=1[OH:2]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C=O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OC1=CC=C(C=C1)C(C)=O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
50 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
To a mixture of 260 ml
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
at a temperature of about 45°C
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClCC=1C=C(C=CC1O)C(C)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
